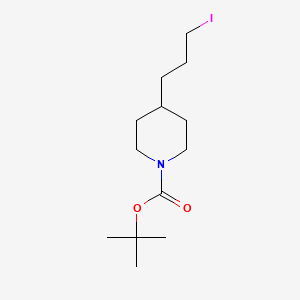

叔丁基 4-(3-碘丙基)哌啶-1-甲酸酯

描述

Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound in life science research . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular formula of Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate is C13H24INO2 . The molecular weight is 353.24 g/mol .Physical And Chemical Properties Analysis

The predicted boiling point of Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate is 349.8±15.0 °C . The predicted density is 1±0.06 g/cm3 . The predicted acidity coefficient (pKa) is -1.37±0.40 .科学研究应用

生物活性化合物合成

叔丁基 4-(3-碘丙基)哌啶-1-甲酸酯作为各种生物活性化合物合成的重要中间体。例如,该化合物的衍生物叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-甲酸酯已合成用于克唑替尼中,克唑替尼是一种用于癌症治疗的药物。该合成涉及多个步骤,从叔丁基-4-羟基哌啶-1-甲酸酯开始,并通过质谱和 1 HNMR 光谱分析确认了结构 (孔等人,2016)。

哌啶衍生物的开发

该化合物还用于与氧杂环融合的哌啶衍生物的对映选择性合成。此过程涉及叔丁基 4-氧代哌啶-1-甲酸酯二甲基腙与各种试剂的反应,导致形成叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-甲酸酯。这些化合物经过进一步处理形成 N-Boc 哌啶衍生物,这对于创建稠合的双环系统至关重要 (莫斯卡连科和博耶夫,2014)。

抗癌药物合成中的中间体

该化合物的另一个重要应用是合成小分子抗癌药物的中间体。叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯,叔丁基 4-(3-碘丙基)哌啶-1-甲酸酯的衍生物,为此目的而合成。合成过程涉及多种反应,包括亲核取代和氧化,并且针对高产率进行了优化 (张等人,2018)。

X 射线结构分析

该化合物及其衍生物也已使用 X 射线晶体学进行研究。例如,叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-甲酸酯变体已被分析以了解其分子堆积和氢键模式,为我们理解其结构特性做出了重大贡献 (迪迪埃让等人,2004)。

作用机制

Target of Action

Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate primarily targets the Melanocortin Receptor and the Somatostatin Receptor . The Melanocortin Receptor plays a crucial role in the regulation of feeding behavior and body weight. The Somatostatin Receptor is involved in numerous biological processes, including inhibition of hormone secretion, cell proliferation, and neurotransmission .

Mode of Action

For instance, when interacting with the Melanocortin Receptor, it can inhibit α-melanocyte-stimulating hormone (α-MSH) induced behaviors in rats .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with the Melanocortin and Somatostatin Receptors. These pathways are involved in a wide range of biological processes, including neurological disease, metabolic disease, and cancer .

Result of Action

The molecular and cellular effects of Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate’s action depend on the specific receptor it interacts with. For example, its interaction with the Melanocortin Receptor can lead to changes in feeding behavior and body weight .

属性

IUPAC Name |

tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHWDDDFOOUXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433583 | |

| Record name | Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142374-14-9 | |

| Record name | Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid](/img/structure/B3047518.png)

![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B3047520.png)

![N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide](/img/structure/B3047524.png)

![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)